molecular formula C27H24FNO4S B302192 (5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302192
M. Wt: 477.5 g/mol
InChI Key: SRIOOBOJRSGEBK-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has shown potential in scientific research applications. This compound is a thiazolidinedione derivative and has been synthesized using various methods. The mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound will be discussed in

Mechanism of Action

The exact mechanism of action of ((5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of inflammatory cytokines and reducing oxidative stress. It may also activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(this compound)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been reported to reduce the levels of oxidative stress markers and improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using ((5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential to inhibit the production of inflammatory cytokines and reduce oxidative stress. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of ((5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its effects on other signaling pathways that are involved in cell survival and proliferation. Additionally, the development of more efficient synthesis methods for this compound may also be an area of future research.
Conclusion:
(this compound)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-diabetic activities, as well as its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders, make it an interesting compound for further study. However, the exact mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.

Synthesis Methods

The synthesis of ((5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been reported in the literature using various methods. One of the methods involves the reaction of 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with 4-fluorobenzylamine in the presence of acetic acid to obtain the intermediate product. This intermediate is then reacted with thiosemicarbazide in ethanol to yield the final product. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

((5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential in various scientific research applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has also shown potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C27H24FNO4S

Molecular Weight

477.5 g/mol

IUPAC Name

(5Z)-5-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C27H24FNO4S/c1-3-32-24-14-21(10-13-23(24)33-17-20-6-4-18(2)5-7-20)15-25-26(30)29(27(31)34-25)16-19-8-11-22(28)12-9-19/h4-15H,3,16-17H2,1-2H3/b25-15-

InChI Key

SRIOOBOJRSGEBK-MYYYXRDXSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C

Origin of Product

United States

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